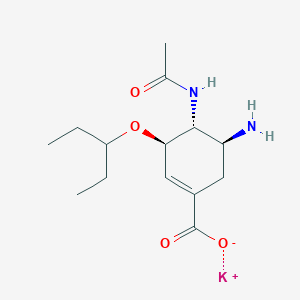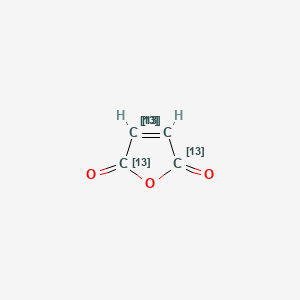
Maleic anhydride-13C4
Vue d'ensemble
Description
Maleic anhydride-13C4 is an isotope-labeled analog of maleic anhydride . Maleic anhydride appears as colorless crystalline needles, flakes, pellets, rods, briquettes, lumps, or a fused mass .
Synthesis Analysis
Methylmaleic (citraconic) and ethoxymaleic anhydrides labelled with 13C at C-4, and phenylmaleic anhydride labelled at C-1 were prepared in excellent yields from inexpensive starting materials . The methodology described here can be applied in a synthesis of a variety of substituted maleic anhydrides .Molecular Structure Analysis
The molecular formula of Maleic anhydride-13C4 is C4H2O3 . The structure is compact and particularly planar .Chemical Reactions Analysis
Maleic anhydride can participate in a variety of reactions due to its electron-deficient conjugated double bond and the cyclic anhydride functionality present. This activated double bond allows it to take part in Michael reactions, electrophilic addition, formation of Diels–Alder adducts, alkylation and acylation reactions, sulfonation, halogenations, reduction, photodimerization, hydroformylation, or free-radical polymerization reactions to generate poly-anhydride copolymers .Physical And Chemical Properties Analysis
Maleic anhydride-13C4 has a molecular weight of 102.028 g/mol . It is colorless and appears as crystalline needles, flakes, pellets, rods, briquettes, lumps, or a fused mass .Applications De Recherche Scientifique
Additives for Automotive Applications
Maleic anhydride is used as an additive in automotive applications. It contributes significantly to the industry by improving fuel efficiency, reducing engine wear, and ensuring compliance with local emission standards .
Fuel Additives
Maleic anhydride is used as a fuel additive to prevent internal corrosion of pipes and storage vessels, which is a significant problem due to the presence of free water in fuel . It also helps reduce energy consumption during pump operation and maintenance issues .
Coatings Technology
Maleic anhydride is widely used in coating technology. It finds applications in automotive and architectural coatings, antimicrobial and anti-adhesive coatings . It contributes to the functionality of various components of coatings such as pigments, binders, rheology modifiers, dispersants, and biocides .
Binders: Alkyd Resins
In the field of coatings, maleic anhydride is used in the production of alkyd resins, which are the reaction product of fatty acids, polyols, and dibasic acids . When the applied coating resin is exposed to air, the corresponding film undergoes an auto-oxidative drying process .
Production of Polyester Resins
Maleic anhydride is used in the production of unsaturated polyester resins . These resins find applications in a wide range of commercial products.
Synthesis of Metal-Polymer Composites
Maleic anhydride is used in the synthesis of metal-polymer composites . These composites have unique properties and find applications in various industries.
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
(2,3,4,5-13C4)furan-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2O3/c5-3-1-2-4(6)7-3/h1-2H/i1+1,2+1,3+1,4+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPYJFEHAWHCUMM-JCDJMFQYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)OC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH]1=[13CH][13C](=O)O[13C]1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10745839 | |
| Record name | (~13~C_4_)Furan-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10745839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.028 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Maleic anhydride-13C4 | |
CAS RN |
1161736-58-8 | |
| Record name | (~13~C_4_)Furan-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10745839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1161736-58-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



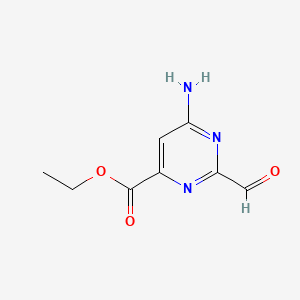
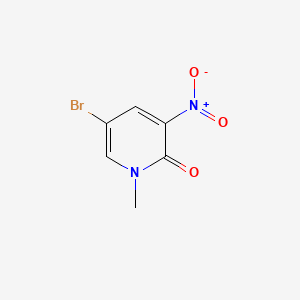

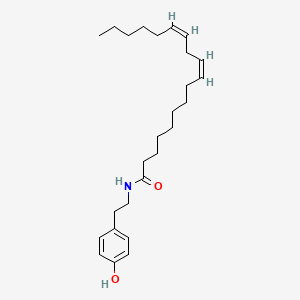

![Propanoic acid, 3-[(carboxymethyl)amino]-2-hydroxy- (9CI)](/img/no-structure.png)
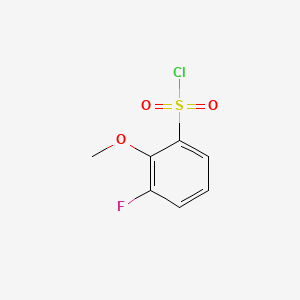


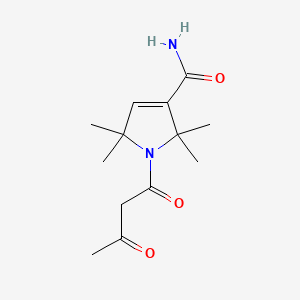
![(2S,3S,4S,5R,6S)-6-[5-(2-carboxyethyl)-2-methoxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B586554.png)
